molecular formula C12H14O5 B085191 2,4,6-Trimethoxycinnamic acid CAS No. 13063-09-7

2,4,6-Trimethoxycinnamic acid

Cat. No. B085191
CAS RN: 13063-09-7
M. Wt: 238.24 g/mol
InChI Key: NCPKRIPFNFIXOK-SNAWJCMRSA-N
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Description

2,4,6-Trimethoxycinnamic acid is a chemical compound with the molecular formula C12H14O5 . It is a type of cinnamic acid, which are natural products found in medicinal plants and foods .


Molecular Structure Analysis

The molecular structure of 2,4,6-Trimethoxycinnamic acid consists of 12 carbon atoms, 14 hydrogen atoms, and 5 oxygen atoms . The average mass is 238.237 Da and the monoisotopic mass is 238.084122 Da .

Scientific Research Applications

Cholinesterase Inhibitory Activity

“2,4,6-Trimethoxycinnamic acid” and its derivatives have been tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) in vitro . This property could be useful in the treatment of diseases like Alzheimer’s, where there is a deficiency of acetylcholine in the brain .

Antinarcotic Agents

“2,4,6-Trimethoxycinnamic acid” and its derivatives have been evaluated as potential antinarcotic agents . They were found to have significant inhibitory action on glutamate-induced neurotoxicity and showed high antinarcotic activity in mice .

Free Radical Scavenging

These compounds have been evaluated for their free radical scavenging activity . This property could be beneficial in the treatment of diseases caused by oxidative stress .

Antitumor Activity

Research has shown that “2,4,6-Trimethoxycinnamic acid” and its derivatives have potential as antitumor agents . This could open up new avenues for cancer treatment .

Antiviral Activity

These compounds have also been studied for their antiviral properties . This could be useful in the development of new antiviral drugs .

Anti-inflammatory Activity

“2,4,6-Trimethoxycinnamic acid” and its derivatives have been found to have anti-inflammatory properties . This could be beneficial in the treatment of inflammatory diseases .

Hematologic Agents

These compounds have potential as hematologic agents . This could be useful in the treatment of blood disorders .

Anxiolytic Agents

“2,4,6-Trimethoxycinnamic acid” and its derivatives have been evaluated in the elevated plus maze (EPM) test, a suitable rodent model of anxiety . This suggests potential use as anxiolytic agents .

Safety and Hazards

2,4,6-Trimethoxycinnamic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(E)-3-(2,4,6-trimethoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-15-8-6-10(16-2)9(4-5-12(13)14)11(7-8)17-3/h4-7H,1-3H3,(H,13,14)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPKRIPFNFIXOK-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C=CC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C(=C1)OC)/C=C/C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trimethoxycinnamic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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